molecular formula C15H15NO2 B6397168 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% CAS No. 1261969-68-9

3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95%

Cat. No. B6397168
CAS RN: 1261969-68-9
M. Wt: 241.28 g/mol
InChI Key: LTCZDWWYAALTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2,5-dimethylphenyl)benzoic acid (3-APB) is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a melting point of 139-140 °C and a molecular formula of C14H15NO2. 3-APB is primarily used in scientific research applications, as it has been found to possess several biochemical and physiological effects. In

Mechanism of Action

3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% acts as an inhibitor of several ion channels, including the P2X7 receptor and the TRPV1 receptor. The P2X7 receptor is involved in the regulation of inflammation, pain, and cell death, while the TRPV1 receptor is involved in the regulation of pain, inflammation, and cell death. In addition, 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% has been found to act as an agonist of the TRPA1 receptor, which is involved in the regulation of pain, inflammation, and cell death.
Biochemical and Physiological Effects
3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% has been found to possess several biochemical and physiological effects. It has been found to act as an inhibitor of several ion channels, including the P2X7 receptor and the TRPV1 receptor, which are involved in the regulation of inflammation, pain, and cell death. In addition, 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% has been found to act as an agonist of the TRPA1 receptor, which is involved in the regulation of pain, inflammation, and cell death. Furthermore, 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% has been found to possess anti-inflammatory and anti-oxidant properties, as well as to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% in lab experiments is its ability to act as an inhibitor of several ion channels, including the P2X7 receptor and the TRPV1 receptor, which are involved in the regulation of inflammation, pain, and cell death. In addition, 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% has been found to possess anti-inflammatory and anti-oxidant properties, as well as to reduce the production of pro-inflammatory cytokines. However, one limitation of using 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% in lab experiments is that it is a relatively new compound, and therefore there is still much to be learned about its biochemical and physiological effects.

Future Directions

The potential future directions of 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research could explore the potential of 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% as a tool for studying ion channel regulation and its role in the regulation of inflammation, pain, and cell death. Furthermore, further research could explore the potential of 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% as a tool for studying the role of TRPA1 receptor in the regulation of pain, inflammation, and cell death. Finally, further research could explore the potential of 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% as a tool for studying the role of pro-inflammatory cytokines in the regulation of inflammation, pain, and cell death.

Synthesis Methods

3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% is synthesized through a two-step process. First, 2,5-dimethylbenzaldehyde is reacted with ammonia gas in the presence of a catalyst to form 2,5-dimethylbenzyl amine. Second, this intermediate is reacted with benzoic acid in the presence of a catalyst to form 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95%.

Scientific Research Applications

3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% is widely used in scientific research due to its biochemical and physiological effects. It has been found to act as an inhibitor of several ion channels, including the P2X7 receptor and the TRPV1 receptor, which are involved in the regulation of inflammation, pain, and cell death. In addition, 3-Amino-5-(2,5-dimethylphenyl)benzoic acid, 95% has been found to act as an agonist of the TRPA1 receptor, which is involved in the regulation of pain, inflammation, and cell death.

properties

IUPAC Name

3-amino-5-(2,5-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-9-3-4-10(2)14(5-9)11-6-12(15(17)18)8-13(16)7-11/h3-8H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCZDWWYAALTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688952
Record name 5-Amino-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-68-9
Record name 5-Amino-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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